1-phenylbut-3-en-2-amine
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Overview
Description
1-phenylbut-3-en-2-amine is an organic compound that features both an amino group and a phenyl group attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylbut-3-en-2-amine typically involves the reaction of 4-phenyl-1-butene with an amine source under specific conditions. One common method is the reductive amination of 4-phenyl-1-butene using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the butene backbone can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions include imines, nitriles, saturated amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-phenylbut-3-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(RS)-3-Amino-4-phenyl-1-butanol: Similar structure but with a hydroxyl group instead of a double bond.
(RS)-3-Amino-4-phenyl-1-butanoic acid: Contains a carboxyl group instead of a double bond.
(RS)-3-Amino-4-phenyl-1-butylamine: Saturated version with an additional amino group.
Uniqueness
1-phenylbut-3-en-2-amine is unique due to the presence of both an amino group and a phenyl group attached to a butene backbone. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C10H13N/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8,11H2 |
InChI Key |
VMJWVSPIJCGVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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